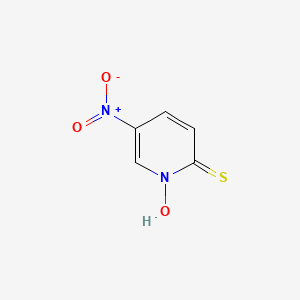

1-Hydroxy-5-nitropyridine-2(1H)-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

402726-12-9 |

|---|---|

Molecular Formula |

C5H4N2O3S |

Molecular Weight |

172.16 g/mol |

IUPAC Name |

1-hydroxy-5-nitropyridine-2-thione |

InChI |

InChI=1S/C5H4N2O3S/c8-6-3-4(7(9)10)1-2-5(6)11/h1-3,8H |

InChI Key |

FRRDYNMWTFPMSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)N(C=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 5 Nitropyridine 2 1h Thione

Tautomeric Equilibria and Isomerism of 1-Hydroxypyridine-2(1H)-thione Derivatives

Derivatives of 1-hydroxypyridine-2(1H)-thione, including the 5-nitro substituted variant, are characterized by their capacity to exist in different tautomeric forms. This phenomenon is crucial to understanding their chemical behavior and reactivity. The primary equilibrium involves the thione and thiol isomers.

1-Hydroxypyridine-2(1H)-thione and its derivatives can exist as a pair of tautomers: the thione form, 1-hydroxy-2(1H)-pyridinethione, and the thiol form, 2-mercaptopyridine (B119420) N-oxide. wikipedia.org For the parent compound, the thione form is the major and more stable tautomer, and the compound crystallizes in this form. wikipedia.orgnih.gov Theoretical calculations have shown that in the gas phase, the thione form is more stable than the thiol form by over 30 kJ mol⁻¹. nih.gov

The position of the tautomeric equilibrium is significantly influenced by the surrounding environment, particularly the solvent. researchgate.netresearchgate.net In polar and protic solvents, the equilibrium shifts substantially toward the more polar thione form. researchgate.netresearchgate.net Conversely, in dilute solutions of non-polar solvents, the thiol form can predominate. researchgate.netresearchgate.net This solvent-dependent shift is attributed to the differential solvation of the tautomers and the ability of polar solvents to engage in hydrogen bonding, which preferentially stabilizes the thione structure. researchgate.net The presence of an electron-withdrawing group, such as the nitro group at the 5-position, is expected to further influence this equilibrium, likely by stabilizing the thione form through resonance effects, a phenomenon observed in the analogous oxygen-containing compound, 2-hydroxy-5-nitropyridine (B147068), which exists in the solid state as the keto-like pyridone form. semanticscholar.orgelsevierpure.com

A combination of spectroscopic techniques and computational chemistry has been employed to investigate the tautomeric preferences of 1-hydroxypyridine-2(1H)-thione derivatives. These studies consistently support the predominance of the thione tautomer in most conditions.

Microwave spectroscopy of the parent compound in the gas phase has confirmed that the thione form is present in a higher concentration than the thiol tautomer, 2-mercaptopyridine-N-oxide. researchgate.net Infrared (IR) spectroscopy also provides clear evidence for the dominance of the thione structure. researchgate.net Studies of the compound isolated in low-temperature argon and normal hydrogen (n-H₂) matrices show IR spectra that are well-reproduced by theoretical calculations for the N-hydroxy-thione isomer. mdpi.comresearchgate.net

Computational studies, using both ab initio and density functional theory (DFT) methods, have been applied to model the tautomerism. rsc.orgrsc.org These calculations consistently find the thione form to be energetically more favorable than the thiol form. nih.gov For the analogous 2-hydroxy-5-nitropyridine, DFT calculations also favor the keto tautomer (5-nitro-2-pyridone) over the enol form. elsevierpure.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized, although for some derivatives, the data may not definitively discriminate between the two forms without the aid of fixed N-methyl and O-methyl parent compounds for comparison. semanticscholar.org For 2-hydroxy-5-nitropyridine, NMR chemical shifts calculated for the keto tautomer show better agreement with experimental values than those calculated for the enol form. elsevierpure.com

| Spectroscopic Method | Key Findings for 1-Hydroxypyridine-2(1H)-thione | Reference |

| Microwave Spectroscopy | Confirms the predominance of the planar thione tautomer in the gas phase. | researchgate.net |

| Infrared (IR) Spectroscopy | Matrix-isolation IR spectra align with theoretical spectra calculated for the thione isomer. | mdpi.comresearchgate.net |

| UV/Vis Spectroscopy | The position of absorption bands is solvent-dependent, indicating a shift in the tautomeric equilibrium. The thione form is favored in polar solvents. | researchgate.netresearchgate.net |

| NMR Spectroscopy | 1H and 13C NMR data, particularly when compared to methylated analogs, support the thione structure in solution. | semanticscholar.org |

| Computational Chemistry (DFT) | Theoretical calculations consistently show the thione tautomer to be energetically more stable than the thiol tautomer. | nih.govrsc.org |

N-O Bond Cleavage Pathways and Radical Generation

A defining characteristic of the chemical reactivity of 1-hydroxy-5-nitropyridine-2(1H)-thione and related compounds is the lability of the N-O bond, which can be cleaved to generate highly reactive radical species. This process is most efficiently initiated by photochemical means.

Upon excitation with UV radiation, 1-hydroxypyridine-2(1H)-thione undergoes an efficient homolytic cleavage of the N-O bond. nih.govacs.org This photochemical decomposition is a primary process that occurs regardless of the solvent environment, proceeding in both aqueous and organic media. acs.org The N-O bond of the compound dissociates upon excitation with UV-A radiation (e.g., λ = 355 nm) to yield radical products. nih.gov Theoretical studies of this mechanism indicate that the potential energy surface of the lowest excited singlet state (S₁) is effectively dissociative concerning the detachment of the hydroxyl group, facilitating the bond cleavage. nih.gov

The homolytic N-O bond scission results in the formation of two distinct radical species: the hydroxyl radical (•OH) and the 2-pyridylthiyl radical (PyS•). nih.govacs.orgacs.org The quantum yield for this process is significant, varying from approximately 0.20 to 0.45 depending on the solvent and pH. acs.orgacs.org

The two radicals generated exhibit markedly different reactivity.

Hydroxyl Radical (•OH): This is a highly reactive and non-specific radical species. nih.gov Its high reactivity allows it to react at nearly diffusion-controlled rates with a vast array of organic molecules. nih.gov This property has led to the use of 1-hydroxypyridine-2(1H)-thione as a photochemical source of hydroxyl radicals for applications such as footprinting experiments to study the structure of nucleic acids like RNA. nih.govnih.gov

Pyridylthiyl Radical (PyS•): In contrast to the hydroxyl radical, the 2-pyridylthiyl radical is relatively unreactive. acs.org It is primarily removed from the system through bimolecular radical reactions rather than by reacting with other substrates in the medium. acs.org In some nonpolar, aprotic environments, the pyridylthiyl radical can react with the thiol tautomer of the parent compound to form an unsymmetrical disulfide radical. acs.org

| Radical Species | Formation Pathway | Key Reactivity Characteristics | Reference |

| Hydroxyl Radical (•OH) | Photochemical homolytic N-O bond cleavage | Highly reactive, non-specific, abstracts hydrogen atoms, adds to double bonds. | nih.govacs.orgacs.org |

| 2-Pyridylthiyl Radical (PyS•) | Photochemical homolytic N-O bond cleavage | Relatively unreactive, participates in radical chain propagation (e.g., Barton esters), removed by bimolecular reactions. | acs.orgacs.orgacs.org |

The efficient generation of radicals from 1-hydroxypyridine-2(1H)-thione derivatives has been harnessed in organic synthesis, most notably in the Barton decarboxylation reaction. researchgate.net In this application, carboxylic acids are converted into their corresponding O-acyl esters of N-hydroxypyridine-2(1H)-thione, commonly known as "Barton esters". researchgate.netlibretexts.org

The reaction is initiated by light or heat, which induces the homolytic N-O bond cleavage. The resulting hydroxyl radical is not the key player here; instead, the pyridylthiyl radical propagates a radical chain reaction. The mechanism involves the addition of an alkyl radical (generated from the decarboxylation of the initial acyloxyl radical) to the thiocarbonyl group of the Barton ester. libretexts.org This process allows for the decarboxylative transformation of a carboxylic acid into various other functional groups. libretexts.org Depending on the reaction conditions and the presence of radical trapping agents, the intermediate carbon-centered radical can be used to form new carbon-sulfur, carbon-hydrogen, or carbon-carbon bonds, providing a versatile method for functional group interconversion and the formation of complex molecules. researchgate.netlibretexts.org

Coordination Chemistry and Metal Complexation

The chemical structure of this compound, which incorporates a cyclic thiohydroxamic acid moiety, confers significant potential for coordination with a variety of metal ions. This section details the molecule's properties as a ligand, its chelation behavior with specific transition metals, and the resulting structural characteristics of the metal complexes.

Ligand Properties of the Thiohydroxamic Acid Moiety

The coordination capabilities of this compound are primarily dictated by the thiohydroxamic acid functional group (-C(S)-N(OH)-). This group is analogous to the well-studied hydroxamic acid moiety (-C(O)-N(OH)-), which is known for its high binding affinity for various transition metal ions, particularly Fe(III). wordpress.com Hydroxamic acids typically function as bidentate (O,O') chelators, forming stable five-membered rings with metal ions upon deprotonation of the hydroxylamino group. wordpress.comtaylorandfrancis.com

In this compound, the replacement of the carbonyl oxygen with a sulfur atom modifies its ligand properties, creating a bidentate, monoanionic O,S-donor system. The deprotonation of the N-hydroxy group yields a hydroxamate anion that presents both a soft sulfur donor and a hard oxygen donor for metal coordination. This dual-donor nature allows it to form strong complexes with a range of metal ions. Ligands derived from thiohydroxamic acid are known to form robust complexes with various metals, including lead(II). wikipedia.org The presence of both hard and soft donor atoms allows for effective coordination with both hard and borderline Lewis acidic metal centers.

Chelation with Transition Metals (e.g., Zinc, Nickel, Lead)

The ability of this compound to chelate transition metals is well-established, with its zinc complex, Zinc Pyrithione (B72027), being a widely recognized compound. echemi.comsigmaaldrich.comscbt.com In this complex, two deprotonated ligands coordinate to a central Zn(II) ion.

Zinc: The complex with zinc, bis[1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]zinc, involves chelation through the exocyclic sulfur atom and the oxygen atom of the deprotonated N-hydroxy group. echemi.com This forms a stable coordination compound. echemi.comnih.gov

Lead: Thiohydroxamic acid derivatives are noted to form strong complexes with lead(II), indicating that this compound is also an effective chelator for this heavy metal ion. wikipedia.org

Nickel: While specific studies on the nickel complex of this compound are less common in the provided sources, the fundamental principles of coordination chemistry suggest that Ni(II), a d8 transition metal, would readily form stable square planar or octahedral complexes with this O,S-donor ligand.

The chelation process is generally thermodynamically favorable, resulting in the formation of stable metallo-organic structures.

Interactive Table: Coordination Properties of this compound

| Property | Description | Relevant Metal Ions | Citation |

|---|---|---|---|

| Ligand Type | Monoanionic, Bidentate | General | taylorandfrancis.comwikipedia.org |

| Donor Atoms | Oxygen (hard), Sulfur (soft) | General | echemi.com |

| Chelation Example | Forms bis(ligand) complex with Zn(II) | Zinc (Zn) | echemi.comsigmaaldrich.comnih.gov |

| Known Affinity | Forms strong complexes | Lead (Pb) | wikipedia.org |

| Anticipated Geometry | Square Planar or Octahedral | Nickel (Ni) | lumenlearning.com |

Nature of Metal-Ligand Bonds and Coordination Geometries

A significant stereoelectronic principle governing the structure of these complexes is the trans influence, a thermodynamic phenomenon that describes the effect of a ligand on the length of the bond trans to it. libretexts.org The sulfur atom in the thiohydroxamate ligand is a strong σ-donor and has a pronounced trans influence. libretexts.orglibretexts.org In a square planar or octahedral complex, the M-L bond trans to the strong M-S bond is often observed to be elongated and weakened. libretexts.orgresearchgate.net

This effect arises from competition for the same metal d-orbitals. The strong σ-donation from the sulfur atom monopolizes orbital overlap, thereby weakening the interaction with the ligand on the opposite side of the metal center. libretexts.orglibretexts.org This can have significant implications for the reactivity of the complex, as it can labilize the trans ligand, making it more susceptible to substitution. This kinetic consequence is known as the trans effect. libretexts.org

Nucleophilic and Electrophilic Reaction Profiles of the Substituted Pyridine (B92270) Ring

The reactivity of the aromatic core of this compound is dominated by the electronic properties of the pyridine ring, which is further influenced by the strongly electron-withdrawing nitro group (-NO₂).

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group at the 5-position (para to the nitrogen) further depletes the ring of electron density, making it highly electrophilic. Consequently, the ring is exceptionally susceptible to nucleophilic aromatic substitution (SNAr) . wikipedia.org SNAr reactions proceed readily with heteroarenes like pyridine, often more so than with their benzene (B151609) analogues. wikipedia.org The reaction typically occurs at the positions ortho and para to the electron-withdrawing group. For a 5-nitropyridine system, this makes the C2 and C6 positions prime targets for nucleophilic attack. researchgate.net

The mechanism for SNAr involves a two-step addition-elimination process. A nucleophile first attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge in this intermediate is effectively delocalized onto the electronegative atoms of the nitro group and the ring nitrogen. In a subsequent, typically fast step, a leaving group is expelled, and aromaticity is restored. nih.gov In the case of substitution at a position bearing a hydrogen atom (SNAr-H), a base-induced elimination of a hydride, often facilitated by an oxidizing agent, is required. nih.gov

Conversely, electrophilic aromatic substitution on the this compound ring is highly disfavored. The combined deactivating effects of the pyridine nitrogen and the nitro group make the ring extremely electron-poor and thus unreactive toward electrophiles. Standard electrophilic substitution reactions, such as nitration or halogenation, which readily occur on electron-rich aromatic systems, are generally unsuccessful with nitropyridines under normal conditions. researchgate.net

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the mechanisms discussed above.

Effect of Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. For instance, in reactions with amines, the rate constants for nucleophilic attack decrease in the order pyrrolidine (B122466) > piperidine (B6355638) > n-butylamine. researchgate.net

Effect of Solvent: The stability of the charged Meisenheimer intermediate is crucial. Polar aprotic solvents like DMSO can stabilize this intermediate, influencing the reaction pathway. In some cases, the solvent can affect whether the formation of the intermediate or the departure of the leaving group is rate-limiting. researchgate.net

Catalysis: Reactions can exhibit base catalysis, particularly when the deprotonation of an initially formed zwitterionic intermediate is the rate-limiting step. researchgate.net

Interactive Table: Kinetic Data for an Analogous SNAr Reaction The following data for the reaction of 2-chloro-5-nitropyridine (B43025) with various amines in DMSO illustrates the kinetic principles of SNAr on the 5-nitropyridine ring system.

| Nucleophile | k₁ (Rate constant for nucleophilic attack) / L mol⁻¹ s⁻¹ | Mechanism Notes | Citation |

|---|---|---|---|

| n-Butylamine | 0.0031 | Nucleophilic attack is rate-limiting. | researchgate.net |

| Piperidine | 2.84 | Significantly faster rate due to higher nucleophilicity. | researchgate.net |

| Pyrrolidine | 15.4 | Highest reactivity among the tested amines. | researchgate.net |

Thermodynamic Analyses: The thermodynamics of key transformations, particularly metal complexation, reveal the driving forces behind these processes.

Spectroscopic and Structural Elucidation of 1 Hydroxy 5 Nitropyridine 2 1h Thione

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the molecular structure of 1-Hydroxy-5-nitropyridine-2(1H)-thione and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For derivatives of pyridinethione, ¹H and ¹³C NMR spectra provide definitive evidence for the covalent structure.

In the case of the related compound 2-hydroxy-5-nitropyridine (B147068), ¹H and ¹³C NMR spectra have been recorded in dimethyl sulfoxide-d6 (DMSO-d6). elsevierpure.com The chemical shifts observed are consistent with the pyridone tautomer, 5-nitro-2-pyridone, being the major form in solution. elsevierpure.com Theoretical calculations of the NMR chemical shifts using gauge-invariant atomic orbital (GIAO) methods support the experimental findings, showing better agreement for the keto tautomer. elsevierpure.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Pyridine (B92270) Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 2-Hydroxypyridine | CDCl₃ | 13.65, 7.48, 7.42, 6.59, 6.30 | Not specified |

| 2-Pyridinethione | DMSO-d₆ | 13.5, 7.67, 7.43, 7.31, 6.77 | Not specified |

| 2-Hydroxy-5-nitropyridine | DMSO-d₆ | Data consistent with 5-nitro-2-pyridone form elsevierpure.com | Data consistent with 5-nitro-2-pyridone form elsevierpure.com |

This is an interactive data table. Users can sort and filter the data as needed.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule. The spectra of 2-hydroxy-5-nitropyridine have been recorded in the solid phase. elsevierpure.com The observed IR and Raman bands have been assigned to their normal modes based on density functional theory (DFT) calculations. elsevierpure.com

For the related compound 2-hydroxy-5-methyl-3-nitropyridine, the FT-IR spectrum was recorded in the 4000-400 cm⁻¹ region, and the laser Raman spectrum was recorded between 4000-50 cm⁻¹. niscpr.res.in The vibrational assignments were made based on a Cₛ point group symmetry. niscpr.res.in Key vibrational modes include C-OH stretching, which is observed around 1200 cm⁻¹, and OH in-plane bending. niscpr.res.in

Table 2: Selected Vibrational Frequencies for Related Nitropyridine Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 2-Hydroxy-5-nitropyridine | FT-IR, Raman | Detailed assignments available elsevierpure.com | Various vibrational modes |

| 2-Hydroxy-5-methyl-3-nitropyridine | FT-IR | 1159 | OH in-plane bending |

| 2-Hydroxy-5-methyl-3-nitropyridine | Raman | 1172 | C-OH stretching |

| 2-Hydroxy-5-methyl-3-nitropyridine | Raman | 667 | C-OH in-plane bending |

| 2-Hydroxy-5-methyl-3-nitropyridine | Raman | 216 | OH out-of-plane bending |

This is an interactive data table. Users can sort and filter the data as needed.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of N-hydroxypyridine-2(1H)-thione has been studied, and UV irradiation has been shown to induce photochemical transformations. nih.gov Specifically, UV excitation can lead to the cleavage of the N-O bond. nih.gov

For N-hydroxypyridine-2(1H)-thione monomers isolated in low-temperature solid hydrogen matrices, irradiation with UV-B (λ = 305 nm) or UV-A (λ > 360 nm) light resulted in the complete consumption of the initial compound and the formation of photoproducts. nih.gov In contrast, when isolated in argon or nitrogen matrices, UV excitation leads to the formation of thioperoxy derivatives. nih.gov The solvatochromic properties of related compounds like 4-nitropyridine (B72724) N-oxide have also been investigated, demonstrating their potential as probes for hydrogen-bond donor ability of solvents. researchgate.net The electronic absorption spectra of isomeric pyridine carboxylic acid N-oxides are also influenced by solvent effects. researchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of Pyridinethione Derivatives

While the specific crystal structure of this compound is not detailed in the provided results, the structures of numerous pyridinethione derivatives have been determined. These studies reveal the geometric parameters of the pyridinethione ring system and how it is influenced by different substituents. The coordination of thione ligands to metal ions, such as copper(I), can lead to the formation of complex supramolecular structures, including adamantane (B196018) and hexagonal tetramers. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a crucial role in the solid-state structures of pyridine derivatives. In proton-bound homodimers of pyridines, the strength and geometry of the hydrogen bonds are dependent on the proton affinity of the pyridine. nih.gov For ortho-unsubstituted pyridines, the shortest N···N distance in these hydrogen bonds is estimated to be 2.613 Å. nih.gov

In the solid state, pyridinethione derivatives are expected to form extensive hydrogen-bonding networks. These interactions can involve the thione sulfur atom, the hydroxyl group, and the nitro group, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The study of hydrogen-bonded complexes of pyridine derivatives with dinitrobenzoic acid has also provided insights into proton transfer and related properties through FTIR spectroscopy and X-ray diffraction. researchgate.net

Tautomeric Forms in the Crystalline State

The phenomenon of tautomerism is critical to understanding the structural chemistry of this compound. This compound can theoretically exist in two primary tautomeric forms: the thione form, This compound , and the thiol form, 5-Nitro-2-mercaptopyridine N-oxide . The equilibrium between these two forms is a key determinant of the compound's physical and chemical properties.

| Tautomer Name | Structural Formula | Key Features |

| This compound | Thione Form | Characterized by a carbon-sulfur double bond (C=S) and a hydroxyl group attached to the nitrogen atom (N-OH). |

| 5-Nitro-2-mercaptopyridine N-oxide | Thiol Form | Characterized by a carbon-sulfur single bond with a protonated sulfur atom (S-H) and an N-oxide functionality. |

Research on the parent compound, 1-hydroxypyridine-2(1H)-thione (also known as pyrithione), provides significant insight into the preferred tautomer in the solid state. Experimental observations and theoretical calculations have consistently shown that the thione form is energetically more stable than the thiol form. nih.gov Specifically, crystallographic studies confirm that 1-hydroxypyridine-2(1H)-thione crystallizes exclusively in the more stable thione form. nih.gov This preference is attributed to the greater stability of the C=S double bond and the intramolecular hydrogen bonding possibilities within the crystal lattice. While specific crystallographic data for the 5-nitro derivative are not widely reported, the strong precedent set by the parent compound suggests that this compound also predominantly exists as the thione tautomer in the crystalline state.

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₅H₄N₂O₃S, corresponding to a monoisotopic mass of approximately 172.00 g/mol . In mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M⁺˙) or, in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺).

The fragmentation pattern of this compound under mass spectrometric conditions can be predicted based on the fragmentation behavior of its constituent functional groups: the pyridine N-oxide, the nitro group, and the thione moiety.

Key expected fragmentation pathways include:

Deoxygenation of the N-oxide: A characteristic fragmentation for N-oxides is the loss of an oxygen atom (16 Da). researchgate.netnih.gov This "deoxygenation" process can be thermally induced in the ion source or occur via collision-induced dissociation, leading to a significant fragment ion at [M-16]⁺˙. nih.gov

Loss of Hydroxyl Radical: The N-hydroxy group can lead to the elimination of a hydroxyl radical (•OH, 17 Da), a fragmentation pathway observed in various pyridine N-oxides. researchgate.net This would produce an ion at [M-17]⁺.

Fragmentation of the Nitro Group: Aromatic nitro compounds typically exhibit losses of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da). nih.gov Therefore, prominent fragment ions corresponding to [M-30]⁺˙ and [M-46]⁺˙ are anticipated.

Ring Fragmentation: Following the initial losses, the resulting pyridine ring fragment can undergo further cleavage, potentially involving the loss of carbon monosulfide (CS) or other small neutral molecules, characteristic of the fragmentation of pyridine and its derivatives. acs.orgresearchgate.net

The following table summarizes the predicted major fragments for this compound in mass spectrometry.

| Proposed Fragment | Neutral Loss | Formula of Fragment | Predicted m/z (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S) |

| Molecular Ion [M]⁺˙ | - | [C₅H₄N₂O₃S]⁺˙ | 172.00 |

| [M-O]⁺˙ | O | [C₅H₄N₂O₂S]⁺˙ | 156.00 |

| [M-OH]⁺ | •OH | [C₅H₃N₂O₂S]⁺ | 155.00 |

| [M-NO]⁺˙ | NO | [C₅H₄N O₂S]⁺˙ | 142.00 |

| [M-NO₂]⁺ | •NO₂ | [C₅H₄N OS]⁺ | 126.01 |

These fragmentation pathways provide a diagnostic fingerprint, allowing for the unambiguous identification of this compound and its distinction from structural isomers. The relative abundance of these fragment ions would depend on the specific ionization technique and energy applied during the analysis. wikipedia.orgrsc.org

Computational and Theoretical Studies on 1 Hydroxy 5 Nitropyridine 2 1h Thione

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule in its ground state. These methods provide a detailed picture of the molecule's structure and electron distribution.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

In studies of related 1-acyloxypyridine-2(1H)-thiones, geometry optimizations have shown that the N-acyloxy group is positioned nearly perpendicular to the pyridine (B92270) ring. vanderbilt.edu This orientation is a result of the repulsion between electron pairs on the adjacent nitrogen and oxygen atoms. vanderbilt.edu Substituents in the 4-position of the ring, however, tend to remain coplanar with the pyridinethione ring. vanderbilt.edu This structural information is crucial for understanding the molecule's reactivity and interactions.

| Computational Method | Basis Set | Application in Pyridine Derivatives |

| DFT (B3LYP, ωB97XD) | 6-311++G(d,p) | Geometry Optimization, Electronic Structure |

| DFT (B3LYP) | cc-pVTZ | Vibrational Analysis, Geometry Optimization |

Conformational Analysis and Stability of Isomers

1-Hydroxy-5-nitropyridine-2(1H)-thione can exist in different tautomeric forms, primarily the thione form (C=S) and the thiol form (C-SH). nih.gov Computational studies on analogous systems, such as 2-hydroxy-5-nitropyridine (B147068), have explored the relative stability of its keto (C=O) and enol (C-OH) tautomers. elsevierpure.com These DFT calculations indicated that the keto form (5-nitro-2-pyridone) is more stable by approximately 0.857–1.345 kcal/mol in the gas phase. elsevierpure.com

This suggests that for the sulfur-containing analogue, the thione form is likely to be the more stable tautomer. Studies on other thiol-thione pairs have also shown that the thione tautomer can be more stable, particularly in polar solvents like ethanol. researchgate.net The position of substituents on the pyridine ring can also significantly influence the conformation of the molecule, with DFT calculations often revealing non-planar structures. nih.gov

Electronic Excitation Studies

Understanding the behavior of a molecule upon absorbing light is critical for applications in photochemistry and spectroscopy. Theoretical methods can simulate electronic excitations and predict spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comkarazin.ua This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption bands observed experimentally. mdpi.com

For a series of 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones, which are O-acyl derivatives of the title compound, TD-DFT calculations were performed to understand their photophysical properties. vanderbilt.edu These studies help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. rsc.org

Semi-Empirical Methods for Electronic Transitions (e.g., ZINDO)

Alongside ab initio methods like TD-DFT, semi-empirical methods such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are also used to study electronic transitions. In a comparative study on substituted 1-acyloxypyridine-2(1H)-thiones, the ZINDO method, applied to geometries optimized by DFT (ZINDO//DFT), provided absorption energies that correlated better with experimental data than the TD-DFT//DFT method. vanderbilt.edu The study identified a lowest energy transition, described as πCS → πring, which was highly sensitive to substituents on the pyridine ring. vanderbilt.edu A second absorption band, assigned as a πCS → πCS transition, was found to be largely independent of the substituent. vanderbilt.edu

| Method | Application | Finding for Thione Derivatives |

| TD-DFT | UV-Vis Spectra Simulation | Predicts electronic transition energies. |

| ZINDO | UV-Vis Spectra Simulation | Provided better correlation with experimental data than TD-DFT for certain transitions. vanderbilt.edu |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. espublisher.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. semanticscholar.orgresearchgate.net In computational studies of related nitropyridine compounds, the HOMO is often located over the pyridine ring, while the LUMO may be distributed across the electron-withdrawing nitro group. researchgate.net The analysis of these orbitals helps to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attacks. semanticscholar.org The energy gap for similar organic molecules has been calculated to be in the range of 3 to 4 eV, which corresponds to absorption in the UV region. espublisher.com

| Parameter | Significance |

| HOMO Energy | Correlates with the ability to donate an electron. |

| LUMO Energy | Correlates with the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. espublisher.comresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

The primary intramolecular interactions are characterized by charge transfer from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Key interactions within the molecule include:

Hyperconjugation involving the pyridine ring: Electron density from lone pairs on the sulfur and oxygen atoms, as well as the nitro group, interacts with the π-system of the pyridine ring. For example, the lone pair of the sulfur atom (n(S)) donates into the antibonding π* orbitals of adjacent C=C bonds.

Interactions involving the nitro group: The electron-withdrawing nitro group participates in significant hyperconjugative interactions. There is a notable charge transfer from the π orbitals of the pyridine ring to the antibonding π* orbitals of the N-O bonds in the nitro group.

Intramolecular Hydrogen Bonding: NBO analysis can also investigate potential intramolecular hydrogen bonds, such as between the hydrogen of the N-OH group and an oxygen atom of the adjacent nitro group or the thione sulfur atom. The presence of such a bond would be indicated by a donor-acceptor interaction between the lone pair of the oxygen/sulfur atom and the antibonding orbital of the O-H bond (n(O/S) → σ*(O-H)).

These electronic interactions are crucial in determining the molecule's geometry, stability, and chemical reactivity. nih.govnih.gov The delocalization of charge creates a more stable electronic configuration throughout the molecule.

Table 1: Key Intramolecular Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(S) | π(C2-C3) | ~15-25 | Lone Pair → π delocalization |

| n(O1) of N-OH | σ(N1-C2) | ~5-10 | Lone Pair → σ delocalization |

| π(C3-C4) | π(C5-N(NO₂)) | ~20-30 | π → π conjugation |

| π(C5-C6) | π(N-O) of NO₂ | ~18-28 | π → π conjugation |

| n(O) of NO₂ | σ(N1-C6) | ~2-5 | Lone Pair → σ hyperconjugation |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, Raman)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for this compound. Density Functional Theory (DFT) is a common method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. elsevierpure.com These calculations predict the resonance frequencies for each nucleus, which are highly sensitive to the local electronic environment. The presence of the electron-withdrawing nitro group is predicted to cause a significant downfield shift (higher ppm values) for the protons and carbons on the pyridine ring, particularly those in close proximity. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H3 | ~7.5 - 8.0 |

| H4 | ~8.0 - 8.5 |

| H6 | ~8.8 - 9.3 |

| C2 (C=S) | ~175 - 185 |

| C3 | ~115 - 125 |

| C4 | ~135 - 145 |

| C5 (C-NO₂) | ~140 - 150 |

| C6 | ~150 - 160 |

Infrared (IR) and Raman Spectroscopy: Computational frequency calculations predict the vibrational modes of the molecule. Each predicted frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are crucial for assigning the bands observed in experimental IR and Raman spectra. nih.govelsevierpure.com

Key predicted vibrational modes for this compound include:

N-O-H Group Vibrations: O-H stretching (~3400-3600 cm⁻¹) and bending modes.

C=S Thione Stretch: A characteristic band expected around 1100-1200 cm⁻¹.

NO₂ Group Vibrations: Strong asymmetric (~1500-1550 cm⁻¹) and symmetric (~1300-1350 cm⁻¹) stretching bands.

Pyridine Ring Vibrations: C-H stretching (~3000-3100 cm⁻¹) and various C=C and C-N ring stretching and deformation modes in the 1400-1600 cm⁻¹ region.

Theoretical frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) and Their Assignments

| Predicted Frequency (Scaled) | Assignment | Spectroscopic Activity |

|---|---|---|

| ~3450 | O-H stretch | IR |

| ~1530 | NO₂ asymmetric stretch | IR/Raman (Strong) |

| ~1580 | Pyridine ring C=C/C=N stretch | IR/Raman |

| ~1340 | NO₂ symmetric stretch | IR/Raman (Strong) |

| ~1150 | C=S stretch | IR/Raman |

| ~850 | C-N-O bend (NO₂) | IR |

Solvent Effects and Environmental Influences on Molecular Properties

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. elsevierpure.com

Solvent polarity can impact several molecular properties:

Tautomeric Equilibrium: While the thione form is generally more stable, polar solvents can stabilize the thiol tautomer (2-mercaptopyridine-N-oxide, 5-nitro-) to a greater extent than nonpolar solvents, potentially altering the equilibrium between them. nih.gov

Electronic Structure: Polar solvents can induce a greater degree of charge separation in the molecule, affecting the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). This can, in turn, influence the molecule's UV-Visible absorption spectrum, often leading to a shift in the absorption maxima (solvatochromism).

Spectroscopic Parameters: Solvent interactions can affect NMR chemical shifts. For example, protons involved in hydrogen bonding with the solvent may show altered chemical shifts. mdpi.com Similarly, vibrational frequencies in IR and Raman spectra can be shifted due to solute-solvent interactions. Calculations including a solvent model generally provide results that are in better agreement with experimental data measured in solution. nih.govelsevierpure.com

The theoretical study of solvent effects is crucial for understanding the behavior of this compound in realistic chemical and biological environments.

Applications and Functionalization in Organic Synthesis

Reagent in Radical-Mediated Organic Transformations

The core structure of 1-Hydroxy-5-nitropyridine-2(1H)-thione is central to a class of reagents widely used in radical chemistry. Esters derived from N-hydroxypyridine-2-thione, famously known as Barton esters, are powerful precursors for generating carbon-centered radicals from carboxylic acids. libretexts.org This process, the Barton decarboxylation, allows for the replacement of a carboxyl group with a range of other functionalities. libretexts.orgresearchgate.net

The reaction is initiated by the formation of an O-acyl ester of the N-hydroxypyridine-2-thione. libretexts.org Upon photochemical or thermal initiation, this ester undergoes homolytic cleavage of the N-O bond, followed by decarboxylation to yield an alkyl or aryl radical (R•). libretexts.orgmdpi.com This radical can then be trapped by a suitable reagent or participate in further reactions. libretexts.org For example, in the presence of bromotrichloromethane, the generated radical abstracts a bromine atom to form an alkyl bromide. orgsyn.org

Pyrithione (B72027) itself can serve as a photochemical source of hydroxyl radicals (•OH) as it decomposes upon irradiation. mdpi.comwikipedia.org This property is significant in studies of oxidative damage to biological molecules. mdpi.com While the 5-nitro substituent modifies the electronic properties of the ring, the fundamental reactivity of the N-hydroxy-2-thione moiety as a radical precursor remains its key feature in these transformations.

Table 1: Key Radical Reactions Involving the N-Hydroxypyridine-2-thione Core

| Reaction Name | Precursor | Radical Generated | Key Application |

|---|---|---|---|

| Barton Decarboxylation | O-acyl ester of N-hydroxypyridine-2-thione (Barton Ester) | Alkyl/Aryl radical (R•) | Replacement of a carboxyl group with other functional groups. libretexts.org |

Synthetic Intermediates for Complex Molecular Architectures

The 1-hydroxypyridine-2(1H)-thione scaffold is a valuable building block, or synthon, for constructing more complex and often biologically active molecules. nih.gov Its inherent functionality allows for sequential modifications, leading to intricate molecular designs.

A notable example is the synthesis of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, which was identified as a potent inhibitor of metallo β-lactamase, an enzyme responsible for antibiotic resistance. nih.govresearchgate.net The synthesis starts from a substituted pyridine (B92270), which is modified to introduce the N-hydroxy-thione moiety, demonstrating the use of the core structure in the development of therapeutic leads. nih.gov Similarly, pyridine-2(1H)-thione derivatives have been used as the starting point for preparing new substituted nicotinamides with potential antiproliferative activity. nih.gov

The presence of the nitro group in this compound further enhances its utility as an intermediate. The nitro group is a versatile functional group that can be reduced to an amine. This amine can then undergo a wide range of reactions, such as acylation or coupling, providing a handle for attaching other molecular fragments. nih.gov This strategic placement of the nitro group allows for the elaboration of the pyridine scaffold into more complex architectures, as seen in the synthesis of various bioactive nitropyridine-based molecules. nih.gov

Role in Cyclization Reactions and Heterocycle Synthesis

The pyridine-2(1H)-thione moiety is an effective precursor for the synthesis of fused heterocyclic systems. The sulfur atom provides a nucleophilic handle for building new rings onto the pyridine core. A common strategy involves the S-alkylation of the thione with a reagent containing a second electrophilic site or a group capable of participating in a subsequent cyclization step. nih.govclockss.org

For instance, reacting a 3-cyanopyridine-2(1H)-thione derivative with phenacyl bromide does not yield the simple S-alkylated product. Instead, it undergoes an intramolecular cyclization to form a thieno[2,3-b]pyridine (B153569) derivative. clockss.org This transformation constructs a thiophene (B33073) ring fused to the original pyridine scaffold. Such fused systems are of great interest in medicinal chemistry due to their diverse biological activities. nih.gov This reactivity highlights the role of the thione group in directing the formation of new heterocyclic rings, expanding the chemical space accessible from this starting material. nih.govclockss.org

Functionalization of the Pyridine Ring for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.ukmdpi.com The 1-hydroxypyridine-2(1H)-thione scaffold is well-suited for DOS because the pyridine ring can be functionalized at multiple positions.

The synthesis of derivatives such as methyl 1-hydroxy-6-thioxo-1,6-dihydropyridine-3-carboxylate and 1-hydroxy-5-(trifluoromethyl)pyridine-2(1H)-thione demonstrates how different substituents can be introduced onto the ring. rsc.org By varying the substituents at the 3, 4, 5, and 6 positions, a large collection of related but structurally distinct compounds can be generated from a common core. cam.ac.ukresearchgate.net The nitro group at the 5-position of the target compound is particularly useful in this context, as it can be transformed into various other functional groups, further increasing the diversity of the resulting library. nih.gov This approach allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern medicinal chemistry. nih.gov

Catalyst or Ligand in Catalytic Systems

The 1-hydroxypyridine-2(1H)-thione structure, often referred to as pyrithione, can act as an effective ligand for transition metal ions. acs.orgnih.gov It typically functions as a bidentate ligand, coordinating to a metal center through its oxygen and sulfur atoms. acs.orgsolubilityofthings.com This chelating ability allows it to form stable complexes with a variety of metals, including nickel, manganese, iron, cobalt, and zinc. acs.orgnih.gov

These metal-pyrithione complexes have shown promise in catalysis. For example, a series of first-row transition metal pyrithione complexes have been investigated as electrocatalysts for proton reduction. acs.org The nickel-pyrithione complex, in particular, displayed optimal performance. acs.org The electronic properties of the ligand, which can be tuned by substituents on the pyridine ring like the nitro group, can influence the stability and reactivity of the resulting metal complex. This modulation is crucial for designing efficient catalysts for specific chemical transformations. mdpi.com The ability of the this compound scaffold to form such complexes makes it a valuable component in the development of new catalytic systems. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid |

| bromotrichloromethane |

| N-hydroxypyridine-2-thione |

| methyl 1-hydroxy-6-thioxo-1,6-dihydropyridine-3-carboxylate |

| 1-hydroxy-5-(trifluoromethyl)pyridine-2(1H)-thione |

| phenacyl bromide |

| thieno[2,3-b]pyridine |

| nicotinamide |

| pyrithione |

| nickel |

| manganese |

| iron |

| cobalt |

Biological Activity and Pharmacological Potential of 1 Hydroxy 5 Nitropyridine 2 1h Thione and Analogues Non Clinical Focus

Enzymatic Inhibition Mechanisms

The biological activity of 1-hydroxypyridine-2(1H)-thiones is predominantly rooted in their ability to inhibit metalloenzymes. The core structure acts as a powerful chelator for divalent metal ions, particularly zinc (Zn²⁺), which is a critical cofactor for several classes of enzymes.

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The inhibition of MBLs is a key strategy to restore the efficacy of these antibiotics. The 1-hydroxypyridine-2(1H)-thione scaffold has been identified as a potent inhibitor of MBLs such as Verona integron-encoded metallo-β-lactamase 2 (VIM2).

Research has demonstrated that analogues of the target compound are highly effective VIM2 inhibitors. For instance, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid was identified as a potent, nanomolar inhibitor of VIM2 with a reported inhibition constant (Kᵢ) of 13 nM. In cellular assays, this compound was shown to restore the antibiotic activity of amoxicillin (B794) against VIM-2-producing E. coli. The inhibitory action is attributed to the chelation of the zinc ions within the MBL active site, rendering the enzyme catalytically inactive.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 1-Hydroxypyridine-2(1H)-thiones-6-carboxylic acid | VIM2 | 13 nM |

Histone deacetylases (HDACs) are zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. HDACs are validated targets for anticancer drug development. The 1-hydroxypyridine-2-thione (1HPT) pharmacophore has been successfully utilized to develop selective HDAC inhibitors.

Analogues have demonstrated isoform-selective inhibition. For example, 1HPT-6-carboxylic acid selectively inhibits HDAC6 with a half-maximal inhibitory concentration (IC₅₀) of 150 nM. Other analogues incorporating simple amino acids have shown high selectivity (nearly 600-fold) among the eleven zinc-dependent HDACs, with one compound exhibiting potent and highly selective inhibition of HDAC8 (IC₅₀ = 1.2 µM). This activity stems from the same zinc-binding capability of the 1HPT core structure, which interacts with the zinc ion in the catalytic site of the HDAC enzyme.

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| 1HPT-6-carboxylic acid | HDAC6 | 150 nM |

| 1HPT Analogue 175 | HDAC8 | 1.2 µM |

The mechanism underlying the inhibition of both MBLs and HDACs by 1-hydroxypyridine-2(1H)-thiones is their function as potent and specific zinc chelators. The N-hydroxy-thiopyridone moiety within the molecule acts as a bidentate ligand, coordinating with the Zn²⁺ ion in the enzyme's active site. This chelation disrupts the geometry of the catalytic center and displaces water molecules that are essential for the hydrolytic functions of these enzymes. By sequestering the catalytic zinc ions, the compound effectively inactivates the enzyme, preventing it from processing its substrate (e.g., β-lactam antibiotics for MBLs or acetylated histones for HDACs).

Antimicrobial Research Aspects

The potential of 1-Hydroxy-5-nitropyridine-2(1H)-thione as an antimicrobial agent is supported by two key areas of research: its role as an MBL inhibitor and the known antimicrobial properties of nitro-aromatic compounds.

By inhibiting MBLs, these compounds can act as antibiotic adjuvants, overcoming a significant mechanism of bacterial resistance. The restoration of amoxicillin's efficacy against a resistant E. coli strain by an analogue is a clear demonstration of this potential.

Research on Metal Ion Chelation Strategies

The deliberate use of metal ion chelation is a recognized therapeutic strategy. The 1-hydroxypyridine-2(1H)-thione core is part of a broader class of hydroxypyridinone (HOPO) and related chelators that are investigated for their ability to bind essential or toxic metal ions. This strategy is central to their function as enzyme inhibitors. The design principle involves creating molecules with high affinity and selectivity for a specific metal ion within a biological target. For MBLs and HDACs, the target is zinc. The effectiveness of this strategy is demonstrated by the low nanomolar to micromolar inhibition constants observed for analogues against these enzymes, highlighting the efficiency of the pyrithione (B72027) scaffold in sequestering the catalytically essential metal ion.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

While specific SAR data for this compound is limited, studies on related analogues provide valuable insights into how structural modifications influence biological activity.

Substituents on the Pyridine (B92270) Ring: The addition of a carboxylic acid group at the 6-position of the 1-hydroxypyridine-2(1H)-thione ring was shown to produce a highly potent VIM2 inhibitor. This suggests that substituents at this position can significantly enhance binding to the enzyme's active site.

Role of the Nitro Group: In other classes of antimicrobial compounds, the position and electronic properties of nitro groups are critical for activity. SAR studies on nitrothiophenes revealed a strong correlation between antibacterial activity and the electronic properties conferred by nitro substituents. It is hypothesized that the electron-withdrawing nature of the 5-nitro group on the 1-hydroxypyridine-2(1H)-thione ring likely enhances its zinc-binding affinity and may contribute to its antimicrobial potential through electronic effects or by providing additional interaction points within the target's active site.

Side Chains for Selectivity: For HDAC inhibition, the addition of amino acid-based side chains to the 1HPT scaffold was found to be a key determinant of isoform selectivity. This indicates that while the pyrithione core provides the essential zinc-binding function, peripheral modifications are crucial for directing the molecule to specific biological targets and fine-tuning its pharmacological profile.

Mechanistic Insights into Biochemical Interactions and Cellular Pathways

The this compound scaffold and its analogues, particularly the parent compound 1-hydroxypyridine-2-thione (also known as pyrithione), have been the subject of various non-clinical studies to elucidate their interactions with biological systems. The primary mechanism emerging from this research is the potent inhibition of zinc-dependent metalloenzymes, driven by the scaffold's ability to chelate the active site zinc ions. Furthermore, various derivatives have demonstrated significant antiproliferative activity against cancer cell lines, although the precise cellular pathways are still under investigation.

A significant body of research has focused on the ability of the 1-hydroxypyridinethione (HPT) core to act as a zinc-binding group (ZBG). nih.gov The oxygen and sulfur atoms of the HPT ring form a stable five-membered complex with zinc ions (Zn²⁺), effectively disrupting the catalytic activity of enzymes that rely on this metal cofactor. nih.govnih.gov This interaction is foundational to the biological activities observed in several classes of metalloenzymes.

Analogues of this compound have been identified as inhibitors of several critical zinc-dependent enzymes:

Metallo-β-lactamases (MBLs): These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. A derivative, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, was discovered to be a potent, nanomolar inhibitor of VIM-2, an MBL found in pathogenic bacteria. nih.gov Molecular modeling suggests its binding involves the sulfur atom acting as a bridge between the two zinc ions in the active site, while the carboxylate group forms a salt bridge with a nearby arginine residue (Arg205), enhancing potency. nih.gov

Insulin-Degrading Enzyme (IDE): This metalloenzyme is crucial for the degradation of insulin (B600854) and other peptides like the amyloid β-protein. The 1-hydroxypyridine-2-thione (1,2-HOPTO) scaffold was identified from a screen of metal-binding pharmacophores as an effective inhibitor of IDE. nih.gov Further studies led to the development of 3-sulfonamide derivatives of 1,2-HOPTO with improved inhibitory activity, demonstrating the scaffold's utility in targeting this enzyme. nih.gov

Histone Deacetylases (HDACs) and Matrix Metalloproteases (MMPs): Both HDACs and MMPs are zinc-dependent enzymes implicated in pathologies such as cancer. Certain 3-hydroxypyridin-2-thione derivatives have been identified as potent, low-nanomolar inhibitors of HDAC6 and HDAC8. nih.gov Similarly, thio-hydroxypyridones have been found to be strong inhibitors of MMPs, a property attributed to the high affinity of the thione group for the zinc ion ("thiophilicity") in the enzyme's active site. nih.gov

| Analogue | Target Enzyme | Reported Potency | Mechanism Highlight |

|---|---|---|---|

| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid | VIM-2 (Metallo-β-lactamase) | Ki = 13 nM | Chelation of dinuclear zinc ions in the active site. nih.gov |

| 3-Sulfonamide derivatives of 1,2-HOPTO | Insulin-Degrading Enzyme (IDE) | Ki ≈ 50 µM | Targeting of the active-site Zn²⁺ ion. nih.gov |

| 3-hydroxypyridin-2-thiones | HDAC6, HDAC8 (Histone Deacetylases) | IC₅₀ in nM range | Inhibition of zinc-dependent metalloenzymes. nih.gov |

| Thio-hydroxypyridones | Matrix Metalloproteases (MMPs) | Potent Inhibition | High affinity of the thione group for the active site Zn²⁺. nih.gov |

Beyond specific enzyme inhibition, various pyridinethione derivatives have shown broad antiproliferative activity against a range of human cancer cell lines, including colon (HCT-116, SW480), liver (HepG-2), and breast (MCF-7) cancer cells. nih.govnih.govnih.gov For instance, 1-ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione was found to be highly cytotoxic, with IC₅₀ values in the 50-nM range in HCT116 and SW480 cells. nih.gov While the exact mechanisms are not fully elucidated, molecular docking studies for some derivatives suggest potential binding modes within the active sites of proteins critical for cancer cell survival. nih.gov The antiproliferative effect is often dose-dependent, causing a suppression of cancer cell growth. nih.govresearchgate.net

Role as Probes in Chemical Biology Studies

In chemical biology, small molecules known as chemical probes are essential tools used to explore and understand complex biological processes, protein functions, and cellular pathways. While this compound itself is not widely documented as a standalone chemical probe, its core scaffold, 1-hydroxypyridine-2-thione (HPT), serves as a powerful metal-binding pharmacophore, or "warhead," for the rational design of inhibitory probes targeting metalloenzymes. nih.gov

The primary utility of the HPT scaffold in chemical biology lies in its function as a selective chelator of zinc ions within the active sites of metalloenzymes. nih.govnih.gov By incorporating this scaffold into larger molecules and modifying peripheral functional groups, researchers can develop tool compounds to probe the function of specific enzymes. These inhibitory probes help in:

Target Validation: By selectively inhibiting an enzyme, researchers can study the downstream cellular or physiological effects, thus validating the enzyme as a potential target for therapeutic intervention.

Functional Elucidation: The use of potent and selective inhibitors allows for the detailed study of an enzyme's role in various biochemical pathways. For example, HPT-based inhibitors of IDE have been instrumental in studying the enzyme's function in degrading a wide range of peptide hormones beyond insulin, which is relevant to conditions like type-2 diabetes and Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Studies: The HPT scaffold provides a consistent core structure upon which systematic chemical modifications can be made. The resulting changes in inhibitory activity provide valuable SAR data, which informs the design of more potent and selective compounds and offers insights into the topology of the enzyme's active site. nih.gov

The development of a 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid derivative as a nanomolar inhibitor of the VIM-2 metallo-β-lactamase is a prime example of its use as a chemical probe. nih.gov This compound can be used in microbiological studies to probe the mechanisms of antibiotic resistance and to test the hypothesis that inhibiting VIM-2 can restore the efficacy of β-lactam antibiotics in resistant bacterial strains. nih.gov

| Analogue/Scaffold | Biological Target Probed | Application in Chemical Biology |

|---|---|---|

| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid | VIM-2 Metallo-β-lactamase | Probing mechanisms of antibiotic resistance; validating MBLs as drug targets. nih.gov |

| 1-hydroxypyridine-2-thione (1,2-HOPTO) derivatives | Insulin-Degrading Enzyme (IDE) | Elucidating the role of IDE in peptide hormone degradation and related diseases. nih.gov |

| 3-hydroxypyridin-2-thiones | Histone Deacetylases (HDACs) | Investigating the function of specific HDAC isoforms in cellular processes and disease. nih.gov |

Derivatives and Analogues of 1 Hydroxy 5 Nitropyridine 2 1h Thione

Design Principles for Substituted 1-Hydroxypyridine-2(1H)-thiones

The design of substituted 1-hydroxypyridine-2(1H)-thiones is guided by established principles of medicinal and materials chemistry, aiming to modulate their physicochemical and biological properties. A primary consideration is the electronic nature of the substituents. Electron-withdrawing groups, such as the nitro group in the parent compound, can significantly impact the acidity of the N-hydroxy group and the electron density of the pyridine (B92270) ring. Conversely, electron-donating groups can have the opposite effect. These electronic modifications can influence the compound's ability to coordinate with metal ions and its potential as a photochemical radical generator.

Furthermore, the introduction of specific functional groups can impart new properties. For instance, incorporating moieties known to interact with specific biological targets can guide the design of derivatives with targeted biological activity. The inherent tautomerism of the 1-hydroxypyridine-2(1H)-thione scaffold, existing as the major thione form and the minor thiol form (2-mercaptopyridine N-oxide), is also a crucial factor in the design process, as substituents can influence the equilibrium between these two forms. wikipedia.org

Synthesis and Characterization of Novel Analogues

The synthesis of novel analogues of 1-hydroxy-5-nitropyridine-2(1H)-thione often starts from readily available pyridine derivatives. A common strategy involves the nitration of a substituted 2-aminopyridine (B139424), followed by diazotization and subsequent introduction of the hydroxyl and thione functionalities. One-pot synthesis methods have been developed for compounds like 2-hydroxy-5-nitropyridine (B147068), which can serve as a precursor. google.com This particular method involves the nitration of 2-aminopyridine, followed by a diazotization reaction in the same reaction vessel, which can be an efficient route to the pyridinone core. google.com

The introduction of the thione group can be achieved through various thionation reactions. For instance, 3-hydroxy-4-pyridones can be converted to their corresponding 3-hydroxy-4-thiopyridones using Lawesson's reagent. nih.gov This method provides a general procedure for the synthesis of 1-substituted 2-methyl-3-hydroxypyridin-4-(1H)-thiones. nih.gov

The synthesis of more complex derivatives, such as thieno[2,3-b]pyridines, can utilize pyridinethione derivatives as key synthons. nih.gov Nicotinamide derivatives can be converted to pyridinethiones, which then undergo reaction with halo compounds to form S-alkylated cyanopyridines. nih.gov These intermediates can then be cyclized to yield the desired thienopyridine structures. nih.gov

Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) and Raman Spectroscopy: Used to identify the presence of key functional groups.

X-ray Crystallography: Can provide the definitive three-dimensional structure of crystalline compounds.

The following table summarizes some examples of synthesized analogues and the techniques used for their characterization.

| Compound Name | Starting Material | Key Reagents | Characterization Methods |

| 1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione | 1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-one | Lawesson's reagent | MS, NMR, Elemental Analysis |

| 1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione | 1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-one | Lawesson's reagent | MS, NMR, Elemental Analysis |

| 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione | 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-one | Lawesson's reagent | MS, NMR, Elemental Analysis |

| Thieno[2,3-b]pyridine (B153569) derivatives | Pyridinethione derivatives | α-halocarbonyl compounds, Sodium ethoxide | Elemental Analysis, Spectral Data |

Structure-Reactivity Correlations within Analogous Series

Understanding the relationship between the structure of 1-hydroxypyridine-2(1H)-thione analogues and their chemical reactivity is fundamental to predicting their behavior and designing new compounds with specific properties. One of the key reactive features of this class of compounds is their ability to generate hydroxyl radicals upon photochemical excitation. researchgate.net The efficiency of this N-O bond cleavage can be influenced by the nature of the substituents on the pyridine ring.

Theoretical studies have indicated that the potential energy surface of the lowest excited singlet state is dissociative with respect to the detachment of the hydroxyl group. researchgate.net Substituents that can stabilize the resulting pyridylthiyl radical would be expected to enhance the rate of this photoreaction.

The acidity of the N-hydroxy group is another important aspect of reactivity that is sensitive to the electronic effects of substituents. The parent compound, pyrithione (B72027), is a weak acid. wikipedia.org The introduction of electron-withdrawing groups, such as the nitro group, is expected to increase the acidity, while electron-donating groups would decrease it. This modulation of acidity can affect the compound's solubility in aqueous media and its ability to act as a ligand in coordination chemistry.

Furthermore, the thione group itself is a site of reactivity. It can undergo S-alkylation reactions, which are often key steps in the synthesis of more complex heterocyclic systems, such as the thienopyridines mentioned previously. nih.gov The nucleophilicity of the sulfur atom will be influenced by the electronic properties of the substituents on the pyridine ring.

Impact of Substituents on Electronic, Steric, and Biological Properties

The introduction of substituents onto the 1-hydroxypyridine-2(1H)-thione framework has a profound impact on its electronic, steric, and, consequently, biological properties. These effects are often intertwined and can be systematically studied to establish structure-activity relationships.

Electronic Effects: Substituents can be broadly classified as electron-donating or electron-withdrawing. Electron-withdrawing groups, such as nitro or halo groups, decrease the electron density of the pyridine ring. This can enhance the compound's ability to act as a photosensitizer. rsc.org Conversely, electron-donating groups, such as alkyl or alkoxy groups, increase the electron density. These electronic perturbations can influence the molecule's redox potential, its absorption and emission properties, and its reactivity in chemical transformations. nih.gov A database of steric and electronic properties of heteroaryl substituents has been developed to provide a quantitative description of these effects, which can aid in the design of new functional molecules. chemrxiv.org

Steric Effects: The size and shape of substituents introduce steric hindrance, which can influence the conformation of the molecule and its ability to interact with other molecules. For example, bulky substituents near the coordinating atoms (N-hydroxy and thione groups) can affect the geometry of metal complexes formed with these ligands. In a biological context, steric properties can play a crucial role in determining how well a molecule fits into the binding site of an enzyme or receptor, thereby influencing its biological activity.

Biological Properties: The combination of electronic and steric effects ultimately determines the biological properties of these analogues. For instance, in the development of antiproliferative agents, the nature and position of substituents can significantly affect the cytotoxicity of the compounds against cancer cell lines. nih.govresearchgate.net Studies on substituted nicotinamides and thienopyridines derived from pyridinethiones have shown that specific substitution patterns can lead to selective activity against certain cancer cell types. nih.gov For example, some derivatives have shown interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov The presence of certain functional groups can also lead to specific interactions with biological targets, such as π–H interactions with amino acid residues in proteins. nih.gov

The following table provides a conceptual overview of how different types of substituents might influence the properties of 1-hydroxypyridine-2(1H)-thione derivatives.

| Substituent Type | Electronic Effect on Ring | Potential Impact on Steric Profile | Potential Impact on Biological Properties |

| Electron-Withdrawing (e.g., -NO₂, -Cl, -CF₃) | Decreases electron density | Generally small to moderate | May enhance photosensitizing capabilities, can influence binding affinity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Generally small to moderate | Can alter metabolic stability and binding interactions |

| Bulky Alkyl Groups (e.g., -C(CH₃)₃) | Weakly electron-donating | Significant increase in steric bulk | May improve selectivity for specific biological targets, can affect solubility |

| Aromatic Rings (e.g., -Phenyl) | Can be electron-donating or -withdrawing depending on its own substituents | Significant increase in steric bulk | Can introduce new binding interactions (e.g., π-stacking) |

Comparison with Other Pyridinethione and Pyridinone Derivatives

The chemical and biological properties of this compound and its analogues are best understood in the context of related heterocyclic compounds, particularly other pyridinethiones and their oxygen analogues, pyridinones.

Pyridinethiones vs. Pyridinones: A key difference between pyridinethiones and pyridinones is the presence of a sulfur versus an oxygen atom at the 2-position of the pyridine ring. This substitution has significant implications for the electronic structure, coordination chemistry, and biological activity of the molecule. The thione group is generally a better metal chelator than the corresponding carbonyl group of a pyridinone.

In terms of biological activity, studies have directly compared the antiproliferative effects of 3-hydroxy-4-thiopyridones and their corresponding 3-hydroxy-4-pyridone analogues. nih.gov These investigations revealed that the 3-hydroxy-4-thiopyridones exhibited potent cytotoxic activity, which was significantly higher than that of their pyridinone counterparts. nih.govresearchgate.net This suggests that the thione functionality can be crucial for imparting high antiproliferative activity.

Substituted Pyridinone Derivatives: The pyridinone scaffold itself is a prominent feature in many biologically active compounds. nih.gov Pyridinone derivatives have been extensively explored for a wide range of therapeutic applications, including as antiviral agents. nih.gov For instance, certain 2-pyridinone analogues have been synthesized and evaluated for their inhibitory activity against HBV-DNA replication. nih.gov The derivatizable positions on the pyridinone ring allow for extensive structure-activity relationship studies to optimize their biological effects. nih.gov

The compound 2-hydroxy-5-nitropyridine, which can exist in tautomeric equilibrium with 5-nitro-2-pyridone, serves as a direct structural analogue to the pyridinone core of this compound. elsevierpure.com This compound is a yellow crystalline solid and is used as a building block in the synthesis of pharmaceuticals and other chemicals. guidechem.com Its chemical properties, including solubility and reactivity, are influenced by the presence of the nitro and hydroxyl/oxo groups. fishersci.ca

Historical Perspectives and Evolution of Research on Pyridinethiones

Early Discoveries and Fundamental Understandings of 1-Hydroxypyridine-2(1H)-thione

The foundational compound of this class, 1-Hydroxypyridine-2(1H)-thione, also known as pyrithione (B72027), was first synthesized by E. Shaw and colleagues in 1950. acs.org A key characteristic of this compound is its existence as a pair of tautomers: the predominant thione form, 1-hydroxy-2(1H)-pyridinethione, and the minor thiol form, 2-mercaptopyridine (B119420) N-oxide. nih.govwikipedia.org The compound crystallizes in the more stable thione form. nih.govwikipedia.org Theoretical calculations have confirmed that in the gas phase, the thione tautomer is more stable than the thiol form by over 30 kJ mol−1. nih.gov

Appearing as a white to pale yellow crystalline powder, 1-Hydroxypyridine-2(1H)-thione exhibits solubility in polar organic solvents such as water and ethanol, a property enhanced by its hydroxyl group's capacity for hydrogen bonding. solubilityofthings.com Its solubility is also influenced by the pH of the solution. solubilityofthings.com One of its crucial chemical properties is its ability to act as a bidentate ligand, forming stable complexes with various transition metals, a feature vital for its role in catalysis and material science. solubilityofthings.com While the parent compound was discovered in the 1950s, its zinc complex, zinc pyrithione, has been in use since the 1930s and was formally described in a 1956 British patent. acs.orgwikipedia.org

| Property | Description | Citation |

|---|---|---|

| Common Name | Pyrithione | acs.orgwikipedia.org |

| Tautomeric Forms | Exists as 1-hydroxy-2(1H)-pyridinethione (major) and 2-mercaptopyridine N-oxide (minor) | nih.govwikipedia.org |

| Physical Appearance | White to pale yellow crystalline powder | solubilityofthings.com |

| Solubility | Soluble in polar solvents (e.g., water, ethanol); solubility is pH-dependent | solubilityofthings.com |

| Chemical Property | Acts as a bidentate ligand, forming stable metal complexes | solubilityofthings.com |

Evolution of Synthetic Strategies for Pyridinethione Derivatives

The synthesis of pyridinethione derivatives has progressed significantly over the decades, with chemists developing more efficient and versatile methods. An early related synthesis, that of 2-mercaptopyridine, was achieved in 1931 by heating 2-chloropyridine (B119429) with calcium hydrosulfide (B80085). wikipedia.org A more convenient route to this compound using thiourea (B124793) was later reported in 1958. wikipedia.org

A widely adopted strategy for synthesizing 1-hydroxypyridine-2-thiones involves the reaction of a suitable 2-halopyridine-N-oxide with a hydrosulfanylating agent, such as sodium hydrosulfide (NaHS), thiourea, or thioacetamide. vanderbilt.edu An alternative approach involves forming the mercaptan first, followed by N-oxidation. wikipedia.org More recently, a one-pot synthesis method has been developed for preparing 2-hydroxy-5-nitropyridine (B147068), a key precursor, which starts from 2-aminopyridine (B139424) and involves nitration followed by a diazotization reaction. google.com

Modern synthetic chemistry has introduced even more sophisticated strategies. One such method is the single-step conversion of N-vinyl or N-aryl amides into pyridine (B92270) derivatives using trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. organic-chemistry.org This approach allows for the direct formation of highly substituted pyridines and quinolines. organic-chemistry.org Additionally, multicomponent reactions (MCRs) have gained traction as a powerful tool for creating pyridine derivatives due to their efficiency and high atom economy. researchgate.net A general procedure for preparing 1-hydroxy-5-R-pyridine-2(1H)-thiones has also been established, which involves treating a 2-{[amino(imino)methyl]thio}-1-hydroxy-5-R-pyridinium chloride intermediate with sodium carbonate. rsc.org

| Method | Description | Citation |

|---|---|---|

| Classical Method | Reaction of 2-halopyridine-N-oxide with hydrosulfanylating agents (e.g., NaHS, thiourea). | vanderbilt.edu |

| One-Pot Synthesis | Nitration and diazotization of 2-aminopyridine to form precursors like 2-hydroxy-5-nitropyridine. | google.com |

| Amide Conversion | Single-step conversion of N-vinyl/N-aryl amides using Tf₂O and 2-chloropyridine. | organic-chemistry.org |

| General Derivative Synthesis | Treating a 2-{[amino(imino)methyl]thio}-1-hydroxy-5-R-pyridinium chloride with sodium carbonate. | rsc.org |

Development of Mechanistic Insights into Their Chemical Behavior